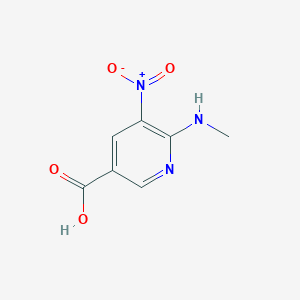

6-(Methylamino)-5-nitropyridine-3-carboxylic acid

Description

6-(Methylamino)-5-nitropyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a methylamino group at position 6, a nitro group at position 5, and a carboxylic acid at position 2. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research.

Propriétés

IUPAC Name |

6-(methylamino)-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-8-6-5(10(13)14)2-4(3-9-6)7(11)12/h2-3H,1H3,(H,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPDEULCJPOZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3-carboxypyridine followed by the introduction of a methylamino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a methylation reaction using methylamine in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Methylamino)-5-nitropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro-oxides or carboxylic acid derivatives.

Reduction: Formation of 6-(Methylamino)-5-aminopyridine-3-carboxylic acid.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-(Methylamino)-5-nitropyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group may facilitate binding to specific receptors or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

5-Hydroxy-6-methylpyridine-3-carboxylic Acid

This compound (MW: 153.14) shares the pyridinecarboxylic acid core but substitutes the nitro and methylamino groups with hydroxyl and methyl groups at positions 5 and 6, respectively. It is utilized in crystallography studies, as evidenced by its presence in the RCSB PDB database .

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic Acid

Featuring a difluoromethoxy group at position 6 and a methyl group at position 5, this analogue replaces the nitro and methylamino groups with fluorine-containing substituents. The difluoromethoxy group may improve metabolic stability, a trait sought in medicinal chemistry, though its impact on acidity compared to the carboxylic acid group in the target compound remains unquantified .

Nitro-Substituted Pyridine Derivatives

6-Nitropyridin-3-amine

With a nitro group at position 6 and an amine at position 3 (MW: 139.11), this compound lacks the carboxylic acid and methylamino groups. The nitro-amine combination is associated with antimicrobial activity, suggesting that the target compound’s additional carboxylic acid moiety could modulate bioavailability or target specificity .

5-Nitro-1H-indole-3-carboxylic Acid

Its indole core introduces aromaticity differences, which may influence π-stacking interactions in drug-receptor binding compared to the planar pyridine ring in the target compound .

Data Tables

Table 1. Key Physicochemical Properties of Selected Compounds

Table 2. Functional Group Impact on Properties

| Functional Group | Effect on Solubility | Electron-Withdrawing/Drawing | Common Applications |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Increases hydrophilicity | Strongly withdrawing | Metal coordination, API salt formation |

| Nitro (-NO₂) | Decreases solubility | Strongly withdrawing | Antimicrobial agents, explosives |

| Methylamino (-NHCH₃) | Moderate solubility | Electron-donating (via lone pair) | Bioactive molecule scaffolds |

Activité Biologique

6-(Methylamino)-5-nitropyridine-3-carboxylic acid (CAS No. 1368710-95-5) is a heterocyclic organic compound notable for its unique structural features, which include a methylamino group at the 6-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position of a pyridine ring. This configuration suggests significant potential for biological activity, particularly in enzyme inhibition and protein-ligand interactions.

- Molecular Formula : CHNO

- Molecular Weight : 197.15 g/mol

- Structural Features :

- Pyridine ring with substituents that enhance reactivity.

- Capable of forming hydrogen bonds and electrostatic interactions.

The biological activity of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes and receptors. The amino and carboxylic acid groups facilitate crucial hydrogen bonding and electrostatic interactions, which modulate the activity of these targets, potentially leading to various therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity across various assays:

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibitory effects on specific enzymes | |

| Protein-Ligand Binding | Strong binding affinity to target proteins | |

| Cytotoxicity | Moderate cytotoxic effects in cancer cell lines |

Case Studies

- Enzyme Inhibition : Studies have indicated that 6-(Methylamino)-5-nitropyridine-3-carboxylic acid can act as an inhibitor for various enzymes, impacting metabolic pathways. For example, its inhibitory effects have been documented against certain kinases involved in cancer progression.

- Cytotoxic Effects : In vitro assays conducted on several cancer cell lines demonstrated that this compound exhibits moderate cytotoxicity, suggesting potential applications in cancer therapeutics. The growth inhibition observed in these studies indicates that further research could explore its efficacy as an anticancer agent.

- Binding Affinity : Interaction studies utilizing techniques such as surface plasmon resonance have shown that the compound has a high binding affinity for specific protein targets, which is critical for its potential use in drug development.

Comparative Analysis with Related Compounds

To understand the uniqueness of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Amino-5-nitropyridine-3-carboxylic acid | Lacks methyl group; contains only amino and nitro groups | Different biological activity profiles |

| Methyl 6-amino-5-nitropyridine-3-carboxylate | Methyl ester derivative | More lipophilic; potential for enhanced bioavailability |

| 6-(Aminomethyl)-5-nitropyridine-3-carboxylic acid | Contains aminomethyl instead of methylamino | Different reactivity due to additional amine functionality |

This comparison highlights how the structural features of 6-(Methylamino)-5-nitropyridine-3-carboxylic acid contribute to its distinct biological activities within this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 6-(methylamino)-5-nitropyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nitration and methylation of pyridine derivatives. For example, introducing the nitro group at the 5-position requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Methylation of the amino group can be achieved using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature (e.g., 0–5°C for nitration) and stoichiometric ratios (e.g., 1:1.5 substrate-to-nitrating agent) are critical for minimizing side products like regioisomers or over-methylated derivatives. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .

Q. How can researchers confirm the structural integrity of 6-(methylamino)-5-nitropyridine-3-carboxylic acid using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : The methylamino group (N–CH₃) appears as a singlet at δ 2.8–3.2 ppm in ¹H NMR, while the carboxylic proton (if protonated) is observed at δ 12–13 ppm. The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns in aromatic regions.

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile. The molecular ion [M+H]⁺ should match the theoretical mass (C₈H₇N₃O₄⁺ = 226.05). Retention time can be cross-validated with synthesized standards .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water (0.1–1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO). Solubility increases in alkaline conditions due to deprotonation of the carboxylic acid group (pKa ~2.5).

- Stability : Store at –20°C under inert atmosphere (N₂/Ar). Degradation occurs via nitro group reduction under prolonged light exposure or in acidic media (pH <3). Stability assays using LC-MS over 72 hours are recommended for long-term storage validation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatives of 6-(methylamino)-5-nitropyridine-3-carboxylic acid?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distributions to predict sites for electrophilic/nucleophilic attack. For example:

- The nitro group at C5 directs electrophiles to C4 due to its meta-directing nature.

- Methylamino at C6 enhances nucleophilicity at C2, enabling functionalization (e.g., acylations). Validate predictions with kinetic studies (e.g., Hammett plots) and synthetic trials .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) observed for this compound?

Methodological Answer:

- Dose-Response Analysis : Perform IC₅₀ assays across concentrations (1 nM–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity.

- Off-Target Screening : Use kinase profiling panels or thermal shift assays to identify unintended targets.

- Metabolite Interference : Analyze stability in cell media (e.g., DMEM + 10% FBS) via LC-MS to detect degradation products that may contribute to cytotoxicity .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of this compound in metabolic pathways?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce ¹³C at the carboxylic carbon via carboxylation with ¹³CO₂. ¹⁵N labeling of the nitro group can be achieved using Na¹⁵NO₂ in the nitration step.

- Tracing Studies : Use LC-MS/MS or NMR to track labeled metabolites in cell lysates. For example, ¹⁵N-labeled nitro groups reduce to amines, detectable via isotopic shift in MS/MS fragmentation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Assessment : Compare HPLC purity (>95% vs. <90%) between studies; impurities (e.g., regioisomers) lower melting points and alter NMR peaks.

- Crystallization Solvents : Polymorphism can cause melting point variations. Recrystallize from multiple solvents (e.g., EtOH vs. acetone) and characterize via XRPD .

Q. Why do catalytic hydrogenation conditions for nitro group reduction yield inconsistent products (e.g., amine vs. hydroxylamine)?

Methodological Answer:

- Catalyst Selection : Pd/C (10% w/w) under H₂ (1 atm) typically reduces nitro to amine. PtO₂ may favor hydroxylamine intermediates.

- pH Control : Acidic conditions (HCl/EtOH) stabilize amine products, while neutral/basic conditions promote incomplete reduction. Monitor reaction progress with TLC (Rf shift from 0.8 to 0.3 in EtOAc/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.